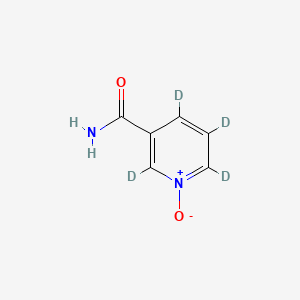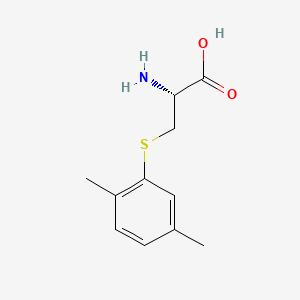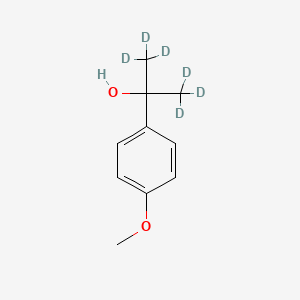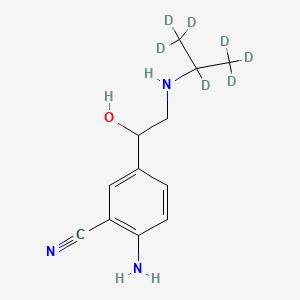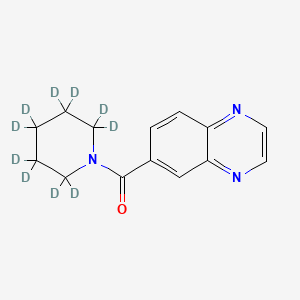![molecular formula C20H16FN B565754 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine CAS No. 1187966-94-4](/img/structure/B565754.png)
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine is a chemical compound with the molecular formula C20H16FN and a molecular weight of 289.35 g/mol . This compound is known for its structural complexity and is often studied in the context of pharmaceutical research, particularly as an impurity in the synthesis of pitavastatin .
準備方法
The synthesis of 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine involves multiple steps, typically starting with the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve bulk synthesis techniques, ensuring the compound is produced in sufficient quantities for research and development purposes .
化学反応の分析
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups .
科学的研究の応用
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Biology: The compound is investigated for its potential biological activities, including its interactions with biological macromolecules.
Medicine: As an impurity in the synthesis of pitavastatin, it is studied to understand its impact on the efficacy and safety of the drug.
Industry: The compound is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine involves its interaction with specific molecular targets. In the context of its role as a pitavastatin impurity, it may affect the activity of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis . The pathways involved in its action include the modulation of enzyme activity and potential phototoxic effects, as observed in certain studies .
類似化合物との比較
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine can be compared with other similar compounds, such as:
Desfluoro Pitavastatin: This compound lacks the fluorine atom present in this compound, leading to differences in its chemical and biological properties.
Pitavastatin: The parent compound from which this compound is derived.
特性
IUPAC Name |
6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN/c21-14-8-10-15-13(11-14)7-9-17-19(15)16-3-1-2-4-18(16)22-20(17)12-5-6-12/h1-4,8,10-12H,5-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLXKUGLIQPSTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C4=C2CCC5=C4C=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How is 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine related to Pitavastatin?
A1: this compound is identified as a potential degradation product or metabolite of Pitavastatin. While the exact mechanism of its formation is not detailed in the provided abstracts, the research indicates that Pitavastatin can degrade into benzophenanthridine-like photoproducts when exposed to UV light. [] This degradation pathway could potentially lead to the formation of this compound.
Q2: What are the implications of this compound formation for Pitavastatin use?
A2: The formation of this compound as a potential degradation product or metabolite raises important questions regarding the stability and long-term effects of Pitavastatin. [, ] Further research is needed to determine:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
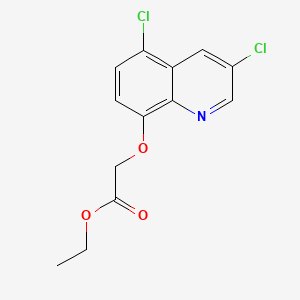
![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B565672.png)
![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)
